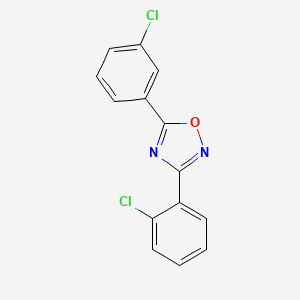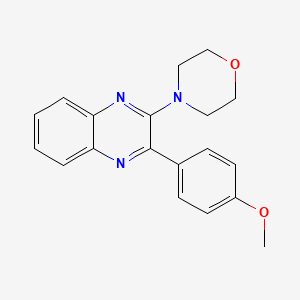![molecular formula C20H25N3O4S B5885815 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Mécanisme D'action
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide exerts its antitumor effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins and the regulation of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects
In addition to its antitumor effects, this compound has been shown to have potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Huntington's disease, and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has been demonstrated to modulate the expression of genes involved in inflammation, neuroprotection, and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide in lab experiments include its potent and selective inhibition of HDAC enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.
Orientations Futures
For the research on 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and response prediction, and the evaluation of its potential synergistic effects with other therapeutic agents. Furthermore, the potential use of this compound in combination with immunotherapy and epigenetic therapies is an area of active research.
Méthodes De Synthèse
The synthesis of 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting intermediate with 4-methylphenylacetic acid. The final product is obtained through recrystallization and purification steps.
Applications De Recherche Scientifique
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide has been shown to exhibit potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, lung, prostate, and colon cancer.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-3-5-17(6-4-16)21-20(24)15-22-11-13-23(14-12-22)28(25,26)19-9-7-18(27-2)8-10-19/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZHWAICMJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
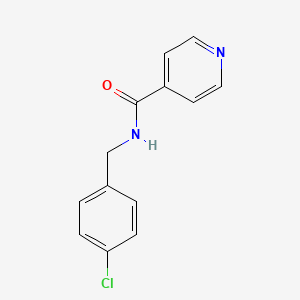
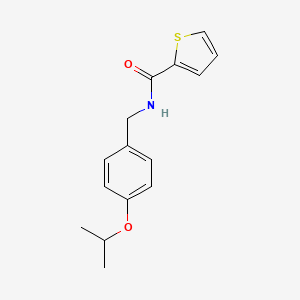
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
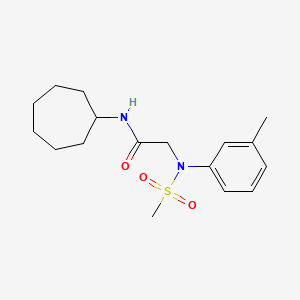
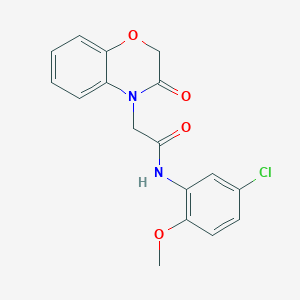
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
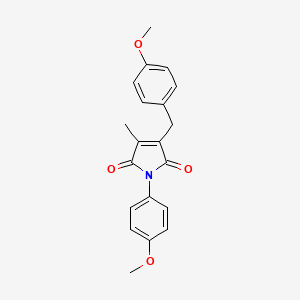
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
